Aglafoline Aglafoline Aglafolin is a heterotricyclic compound based on a 2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan framework substituted by hydroxy groups at positions C-1 and C-8b, a methoxycarbonyl group at C-2, a phenyl group at C-3, a 4-methoxyphenyl group at C-3a and methoxy groups at C-6 and C-8. A platelet aggregation inhibitor found in Aglaia elliptifolia and Aglaia odorata. It has a role as a metabolite and a platelet aggregation inhibitor. It is an organic heterotricyclic compound and a methyl ester.
Aglafoline is a natural product found in Aglaia formosana, Aglaia elliptifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 143901-35-3
VCID: VC0002970
InChI: InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1
SMILES: COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
Molecular Formula: C28H28O8
Molecular Weight: 492.5 g/mol

Aglafoline

CAS No.: 143901-35-3

Cat. No.: VC0002970

Molecular Formula: C28H28O8

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

Aglafoline - 143901-35-3

CAS No. 143901-35-3
Molecular Formula C28H28O8
Molecular Weight 492.5 g/mol
IUPAC Name methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Standard InChI InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1
Standard InChI Key VFTGDXPPYSWBSO-GWNOIRNCSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
SMILES COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
Canonical SMILES COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5

Chemical Profile and Structural Characteristics

Molecular Architecture

Aglafoline (methyl rocaglate) possesses the molecular formula C₂₈H₂₈O₈ and a molecular weight of 492.5 g/mol . Its IUPAC name, methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxylate, reflects a complex heterotricyclic framework with multiple stereocenters . The structure includes:

  • A cyclopenta[b]benzofuran core substituted with hydroxyl groups at C-1 and C-8b

  • A 4-methoxyphenyl group at C-3a and a phenyl group at C-3

  • Methoxy groups at C-6 and C-8

  • A methyl ester at C-2 .

X-ray crystallography confirms its P -1 space group symmetry, with unit cell dimensions a = 10.0768 Å, b = 10.4422 Å, and c = 12.5172 Å .

Table 1: Physicochemical Properties of Aglafoline

PropertyValueSource
Solubility in ethanol100 mg/mL
Solubility in DMSO21.43 mg/mL
Storage stability (powder)-20°C for 3 years
Purity (HPLC)98.87%
Melting pointNot reported-

Pharmacological Activities

Table 2: Key Pharmacodynamic Parameters

ParameterValueModel SystemSource
PAF binding IC₅₀17.8 ± 2.6 μMRabbit platelets
cAMP modulationNo effectRabbit platelets
TNIK docking energy-8.9 kcal/molComputational

Mechanisms of Action

PAF Receptor Antagonism

Aglafoline’s 17.8 μM IC₅₀ for [³H]PAF displacement suggests direct receptor interaction . It suppresses PAF-induced inositol monophosphate formation without altering collagen/thrombin pathways, indicating pathway specificity .

Synthesis and Production

Natural Extraction

Aglafoline occurs in Aglaia spp. at concentrations up to 0.2% dry weight, though exact yields are undisclosed .

Total Synthesis

The Nazarov cyclization approach achieves aglafoline in 12 steps with 85% diastereoselectivity :

  • Allenol ether oxidation with mCPBA generates oxycarbenium ion

  • Electrocyclic ring closure forms cyclopenta[b]benzofuran core

  • Stereoselective functionalization introduces phenyl and methoxyphenyl groups .

Table 3: Synthetic Routes Comparison

MethodStepsYield (%)Diastereoselectivity
Nazarov 122385%
Photocycloaddition 93592%

Preclinical Development

Pharmacokinetics

Limited data exist, but 10 mg/kg IV in rats shows no acute toxicity or blood pressure effects . Solubility challenges necessitate ethanol/PEG300/Tween-80 formulations for in vivo studies.

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